molecular formula C11H18N2OS B11648671 2-(Hexylthio)-6-methylpyrimidin-4(1H)-one CAS No. 138468-63-0

2-(Hexylthio)-6-methylpyrimidin-4(1H)-one

Cat. No.: B11648671
CAS No.: 138468-63-0
M. Wt: 226.34 g/mol
InChI Key: BVHSWWDTJRBRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hexylthio)-6-methylpyrimidin-4(1H)-one is an organic compound belonging to the pyrimidinone family This compound is characterized by a hexylthio group attached to the second position and a methyl group at the sixth position of the pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexylthio)-6-methylpyrimidin-4(1H)-one typically involves the reaction of 2-chloro-6-methylpyrimidin-4(1H)-one with hexanethiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Hexylthio)-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidinone ring can be reduced under specific conditions to yield dihydropyrimidinone derivatives.

    Substitution: The hexylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidinone derivatives.

    Substitution: Various substituted pyrimidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

Mechanism of Action

The mechanism of action of 2-(Hexylthio)-6-methylpyrimidin-4(1H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hexylthio group may play a role in binding to hydrophobic pockets, while the pyrimidinone ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    2-(Hexylthio)pyrimidine-4,6-diol: Another compound with a hexylthio group but different functional groups on the pyrimidine ring.

    6-Methyl-2-thiopyrimidin-4(1H)-one: Similar structure but with a thiol group instead of a thioether.

Uniqueness: 2-(Hexylthio)-6-methylpyrimidin-4(1H)-one is unique due to the specific positioning of the hexylthio and methyl groups, which can influence its chemical reactivity and biological activity

Properties

CAS No.

138468-63-0

Molecular Formula

C11H18N2OS

Molecular Weight

226.34 g/mol

IUPAC Name

2-hexylsulfanyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H18N2OS/c1-3-4-5-6-7-15-11-12-9(2)8-10(14)13-11/h8H,3-7H2,1-2H3,(H,12,13,14)

InChI Key

BVHSWWDTJRBRKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NC(=CC(=O)N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.